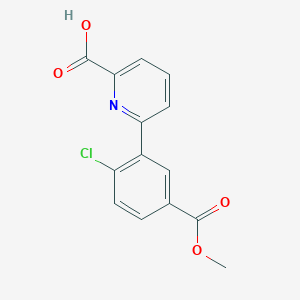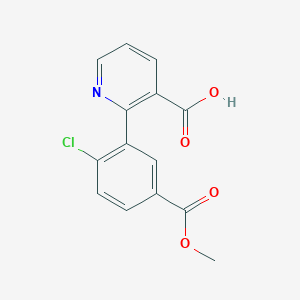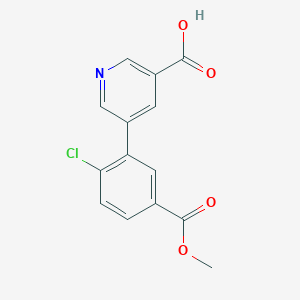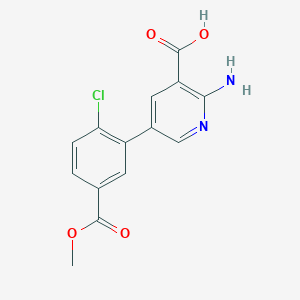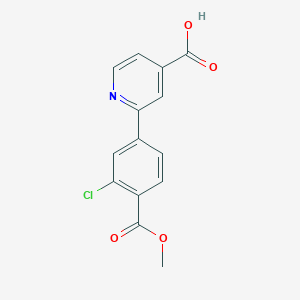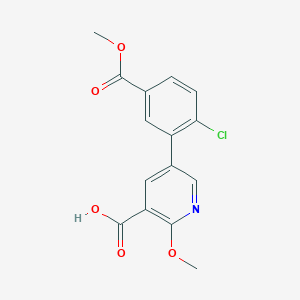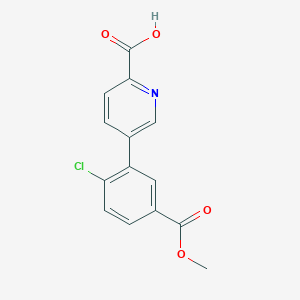
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% (5-CMPPA) is a widely used organic chemical compound that is synthesized in laboratories and used in a variety of scientific research applications. 5-CMPPA is a derivative of picolinic acid, a naturally occurring carboxylic acid found in plants, animals, and fungi. It has a molecular weight of 213.59 g/mol and a melting point of 135-137 °C. 5-CMPPA has been studied extensively and is known to possess a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has a number of scientific research applications. It is used in a variety of biological and biochemical studies, including studies on the metabolism of drugs and other compounds, the regulation of gene expression, and the study of enzyme activities. It is also used in studies of the effects of drugs on the nervous system, as well as studies of the effects of various environmental factors on the development and growth of organisms.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors in the body, which can lead to the modulation of gene expression and the regulation of enzyme activities.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs and other compounds, as well as modulate the expression of certain genes. It has also been found to modulate the activity of certain enzymes, and to act as an agonist of certain receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and is stable under a variety of conditions. It is also non-toxic and has been found to possess a number of biochemical and physiological effects. The main limitation of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% are numerous. Further research could be conducted on its mechanism of action, as well as its effects on the metabolism of drugs and other compounds. It could also be studied further to determine its effects on gene expression and enzyme activities. Additionally, further research could be conducted to determine the potential therapeutic applications of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%, as well as its potential toxic effects. Finally, it could be studied further to determine its potential applications in the field of nanotechnology.
Synthesemethoden
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is synthesized synthetically in laboratories via a process known as the Friedel-Crafts acylation reaction. This reaction involves the reaction of a chloro-methoxycarbonyl phenol with picolinic acid in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution of the chloro-methoxycarbonyl phenol with the picolinic acid to form 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-4-11(15)10(6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLXWQSNLAHJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
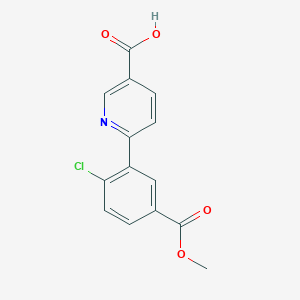
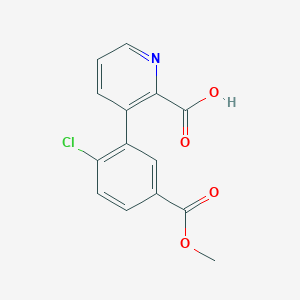
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
